molecular formula C21H31FN4O2 B5418987 N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide

N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide

Cat. No.: B5418987
M. Wt: 390.5 g/mol
InChI Key: GIGBBTMDFBATTO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide is a complex organic compound known for its significant applications in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N,N-diethyl-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4O2/c1-3-23(4-2)21(28)26-11-9-17(10-12-26)20(27)25-15-13-24(14-16-25)19-8-6-5-7-18(19)22/h5-8,17H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBBTMDFBATTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the piperazine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihalide or a diester.

    Coupling Reactions: The final step involves coupling the piperazine and piperidine rings through a carbonylation reaction, typically using a coupling reagent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

Scientific Research Applications

N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide
  • N,N-diethyl-4-{[4-(2-bromophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide
  • N,N-diethyl-4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide

Uniqueness

N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.

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